molecular formula C10H14ClNO3 B2384912 3-(3-Aminopropoxy)benzoic acid;hydrochloride CAS No. 2411263-95-9

3-(3-Aminopropoxy)benzoic acid;hydrochloride

Cat. No.: B2384912
CAS No.: 2411263-95-9
M. Wt: 231.68
InChI Key: XDPBAEWQFCPLMF-UHFFFAOYSA-N
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Description

3-(3-Aminopropoxy)benzoic acid;hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)benzoic acid;hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 3-aminopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropoxy)benzoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Aminopropoxy)benzoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3-Aminopropoxy)benzoic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-Aminopropoxy)benzoic acid;hydrochloride include:

  • 3-(4-Chloro-2-nitrophenoxy)propanoic acid
  • (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective.

Properties

IUPAC Name

3-(3-aminopropoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13;/h1,3-4,7H,2,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXCZNCKNMHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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